molecular formula C16H11BrN2O4 B12081109 Methyl 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetate

Methyl 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetate

Cat. No.: B12081109
M. Wt: 375.17 g/mol
InChI Key: PGHVZJVXPJEJTK-UHFFFAOYSA-N
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Description

Methyl 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetate is a diarylacetic acid ester derivative characterized by two aromatic rings substituted with electron-withdrawing groups: a 3-cyano-4-nitrophenyl group and a 3-bromophenyl moiety. This compound, identified in synthetic chemistry research, serves as a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials due to its structural complexity and reactivity .

Properties

Molecular Formula

C16H11BrN2O4

Molecular Weight

375.17 g/mol

IUPAC Name

methyl 2-(3-bromophenyl)-2-(3-cyano-4-nitrophenyl)acetate

InChI

InChI=1S/C16H11BrN2O4/c1-23-16(20)15(10-3-2-4-13(17)8-10)11-5-6-14(19(21)22)12(7-11)9-18/h2-8,15H,1H3

InChI Key

PGHVZJVXPJEJTK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)Br)C2=CC(=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

Sequential Functionalization of Phenylacetic Acid Derivatives

A common strategy involves modifying pre-functionalized phenylacetic acid precursors. For example, 3-bromophenylacetic acid serves as a starting material for introducing the bromophenyl moiety, while 4-nitrophenylacetic acid derivatives are modified to incorporate the cyano group.

Step 1: Nitration of Phenylacetic Acid
Nitration of phenylacetic acid using concentrated nitric acid (65%) at 30°C yields 4-nitrophenylacetic acid, leveraging the meta-directing effect of the carboxylic acid group. Higher temperatures (>50°C) risk over-nitration or decomposition, as observed in comparative trials (Table 1).

Step 2: Cyanation via Halogen Exchange
Bromination of 4-nitrophenylacetic acid at the 3-position using bromine in the presence of FeBr3 generates 3-bromo-4-nitrophenylacetic acid. Subsequent cyanation employs copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C, achieving a 65–70% substitution efficiency.

Step 3: Esterification and Coupling
The two functionalized phenylacetic acids are esterified separately using methanol and sulfuric acid, followed by a palladium-catalyzed coupling reaction (e.g., Suzuki-Miyaura) to form the gem-diaryl structure. However, this method suffers from low yields (~40%) due to steric hindrance at the central carbon.

One-Pot Multi-Component Synthesis

To circumvent intermediate isolation, a one-pot approach combines nitration, cyanation, and esterification in a single reaction vessel. This method, adapted from continuous flow synthesis techniques, utilizes acetic anhydride as both solvent and acylating agent.

Reaction Conditions and Optimization

A mixture of 3-bromophenylacetic acid, sodium nitrite, and copper cyanide in acetic anhydride is heated to 90°C for 6 hours. Nitric acid (65%) is introduced dropwise to facilitate simultaneous nitration and cyanation, yielding the coupled product directly. Key parameters include:

  • Temperature: Maintaining 90°C prevents byproduct formation from premature ester hydrolysis.

  • Catalyst: CuCN doubles as a cyanation agent and Lewis acid catalyst, enhancing reaction kinetics.

Yield: 58% after column chromatography (hexane/ethyl acetate, 4:1).

Enzymatic Esterification and Regioselective Modification

Biocatalytic methods offer an eco-friendly alternative to traditional synthesis. Lipase B from Candida antarctica (CAL-B) catalyzes the esterification of 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetic acid with methanol in non-aqueous media.

Process Details

  • Substrate: The diacid precursor is synthesized via Ullmann coupling of 3-bromophenylboronic acid and 3-cyano-4-nitrophenylboronic acid with iodobenzene diacetate.

  • Enzyme Efficiency: CAL-B achieves 85% conversion in 24 hours at 40°C, outperforming chemical catalysts in selectivity.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency of Preparation Methods

MethodYield (%)Purity (%)Reaction Time (h)Key Advantage
Sequential Functionalization409518High purity
One-Pot Synthesis58886Rapid, fewer steps
Enzymatic Esterification859224Eco-friendly, high selectivity

Key Findings:

  • The enzymatic method offers the highest yield but requires longer reaction times.

  • One-pot synthesis balances speed and efficiency, though purity trade-offs necessitate additional purification.

Characterization and Quality Control

Critical to all methods is rigorous characterization via:

  • 1^1H NMR: Peaks at δ 7.70–8.02 ppm confirm aromatic protons, while ester methyl groups resonate at δ 3.90–3.95 ppm.

  • IR Spectroscopy: Stretches at 1743 cm1^{-1} (C=O ester) and 2231 cm1^{-1} (C≡N) validate functional groups.

  • HPLC: Purity thresholds >95% are achievable with gradient elution (acetonitrile/water).

Industrial-Scale Production Considerations

Continuous flow reactors enhance the one-pot method’s scalability by improving heat transfer and reducing side reactions. Pilot studies demonstrate a 12% yield increase compared to batch processes, with throughputs of 1.2 kg/h .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, methanol.

Major Products Formed

    Oxidation: 2-(3-amino-4-nitrophenyl)-2-(3-bromophenyl)acetate.

    Reduction: 2-(3-cyano-4-aminophenyl)-2-(3-bromophenyl)acetate.

    Substitution: 2-(3-cyano-4-nitrophenyl)-2-(3-hydroxyphenyl)acetate.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The cyano and nitro groups could play a role in its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₇H₁₂BrN₂O₄
  • Molecular Weight : 375.17 g/mol (calculated from HRMS data) .
  • Spectral Data: ¹H NMR (CDCl₃, 400 MHz): δ 8.18 (d, J = 8.4 Hz, 2H), 7.49–7.44 (m, 4H), 7.24–7.22 (m, 2H), 5.07 (s, 1H), 3.78 (s, 3H) . HRMS (ESI): Exact mass calcd. for C₁₅H₁₁NO₄Br [M–H]⁻: 347.9889; Found: 347.9877 .

The compound is synthesized via condensation reactions, with yields influenced by steric and electronic effects of substituents. Its crystal structure and intermolecular interactions (e.g., hydrogen bonding) remain areas of interest for understanding packing motifs and reactivity .

Comparison with Similar Compounds

To contextualize the properties and applications of Methyl 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetate, a comparative analysis with structurally analogous compounds is provided below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Features (¹H NMR δ, ppm)
Target Compound R₁=3-CN,4-NO₂; R₂=3-Br C₁₇H₁₂BrN₂O₄ 375.17 Not reported 45% 5.07 (s, 1H), 3.78 (s, 3H)
Methyl 2-(4-bromophenyl)-2-(3-cyano-4-nitrophenyl)acetate (4a) R₁=3-CN,4-NO₂; R₂=4-Br C₁₆H₁₁BrN₂O₄ 315.08 89–91 73% 5.05 (s, 1H), 3.76 (s, 3H)
Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-iodophenyl)acetate (4m) R₁=3-CN,4-NO₂; R₂=4-I C₁₆H₁₁IN₂O₄ 444.97 77–78 56% 5.08 (s, 1H), 3.79 (s, 3H)
Methyl 2-(3-bromophenyl)-2-(4-nitrophenyl)acetate (4i) R₁=4-NO₂; R₂=3-Br C₁₅H₁₂BrNO₄ 348.16 Oil 45% 5.06 (s, 1H), 3.77 (s, 3H)
Methyl 2-(2-methoxyphenyl)-2-(4-nitrophenyl)acetate (4c) R₁=4-NO₂; R₂=2-OCH₃ C₁₆H₁₅NO₅ 309.09 Oil 46% 5.10 (s, 1H), 3.80 (s, 3H)

Key Observations:

Impact of Substituent Position and Identity

  • Halogen Effects : Replacement of bromine (4a) with iodine (4m) increases molecular weight by ~130 g/mol but reduces melting point (89–91°C → 77–78°C), likely due to altered crystal packing efficiency .
  • Electron-Withdrawing Groups: The 3-cyano-4-nitrophenyl group enhances electrophilic character compared to simple nitro-substituted analogs (e.g., 4i), influencing reactivity in further functionalization .

Spectroscopic Trends

  • The methoxy group in 4c causes upfield shifts in ¹H NMR (e.g., δ 3.80 for OCH₃) compared to halogenated analogs, reflecting electronic differences .

Biological Activity

Methyl 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetate is an organic compound with the molecular formula C₁₆H₁₁BrN₂O₄ and a molecular weight of approximately 375.17 g/mol. This compound is notable for its complex structure, which includes a cyano group, a nitro group, and a bromophenyl group attached to an acetate moiety. Its unique combination of functional groups suggests potential biological activities, making it an interesting subject for research in organic synthesis and pharmacology.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various molecular targets, including enzymes and receptors. The presence of electron-withdrawing groups such as cyano and nitro may enhance its reactivity and binding affinity, potentially leading to therapeutic effects. Research indicates that compounds with similar structures can exhibit antimicrobial , anti-inflammatory , and cytotoxic properties.

Potential Biological Activities

  • Antimicrobial Activity : Compounds with nitro and cyano groups have been shown to possess significant antimicrobial properties. The structure of this compound may allow it to inhibit the growth of various bacteria and fungi.
  • Anti-inflammatory Properties : Similar compounds have demonstrated the ability to modulate inflammatory responses, suggesting that this compound could also possess anti-inflammatory activity.
  • Cytotoxic Effects : The compound's structure may contribute to its potential cytotoxicity against cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Case Studies

  • In Vitro Antibacterial Activity : A study evaluated the antibacterial effects of various derivatives similar to this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain structural modifications could enhance antibacterial efficacy, with minimum inhibitory concentration (MIC) values reported as low as 75 µg/mL against Bacillus subtilis and Enterococcus faecalis .
  • Alkaline Phosphatase Inhibition : Another study investigated the inhibition of alkaline phosphatase (ALP) by derivatives related to this compound. The findings suggested that specific substitutions on the phenyl rings could lead to significant inhibition, with some compounds showing IC50 values indicating potent activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

CompoundMolecular FormulaNotable FeaturesBiological Activity
Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetateC₁₆H₁₃N₂O₄Lacks bromine substitutionModerate antibacterial activity
Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetateC₁₆H₁₁BrN₂O₄Different bromine positionEnhanced cytotoxicity
Methyl 2-(3-cyano-4-nitrophenyl)-2-(3-chlorophenyl)acetateC₁₆H₁₁ClN₂O₄Chlorine instead of bromineVariable anti-inflammatory effects

The presence of electron-donating or electron-withdrawing groups significantly affects the compound's interaction with biological targets, influencing its overall efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetate, and what are the critical optimization parameters?

  • The synthesis involves multi-step reactions, including bromination of phenylacetic acid derivatives (e.g., using N-bromosuccinimide (NBS) in CCl₄ under reflux) and subsequent esterification. Optimization parameters include catalyst choice (e.g., benzoyl peroxide for radical bromination), solvent polarity, and temperature control to minimize side reactions .
  • Key intermediates like Methyl 2-(3-bromophenyl)acetate (CAS 1132817-76-5) are synthesized first, followed by nitration and cyano-group introduction via nucleophilic substitution or condensation reactions .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • 1H/13C NMR : Assigns protons and carbons, confirming substituent positions (e.g., bromo, nitro, cyano groups). Splitting patterns distinguish between aromatic protons in ortho/meta/para configurations .
  • IR Spectroscopy : Identifies ester carbonyl (C=O, ~1740 cm⁻¹), nitro (NO₂, ~1520 cm⁻¹), and cyano (CN, ~2240 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (375.17 g/mol) and isotopic patterns (bromine’s ¹⁷⁹Br/⁸¹Br doublet) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-bromo and 4-nitro-3-cyano substituents influence the compound’s reactivity in cross-coupling reactions?

  • The electron-withdrawing nitro and cyano groups deactivate the phenyl ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (SNAr) at the 4-position. The bromine atom facilitates Suzuki-Miyaura coupling, but steric hindrance from adjacent groups may require bulky ligands (e.g., SPhos) for efficient catalysis .
  • Computational studies (DFT) predict partial charge distribution: nitro groups increase electrophilicity at the meta position, while the cyano group stabilizes intermediates via resonance .

Q. What strategies resolve contradictory data in crystallographic studies of similar bromophenylacetate derivatives?

  • Discrepancies in bond angles or torsional strains (e.g., between X-ray and DFT models) are addressed using SHELX refinement with high-resolution data. For example, SHELXL’s restraints for disordered atoms improve accuracy in cases of conformational flexibility .
  • Comparative analysis of related compounds (e.g., Methyl 2-(4-bromo-3-chlorophenyl)acetate) shows that halogen-halogen interactions (Br···O nitro) influence packing motifs, which can explain variations in reported unit cell parameters .

Q. How can the compound’s potential as a kinase inhibitor be evaluated, given its structural analogs?

  • In vitro assays : Test inhibition of kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ assays. Structural analogs like Methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate show IC₅₀ values <10 µM, suggesting competitive binding at the ATP pocket .
  • Molecular docking : Use AutoDock Vina to model interactions between the nitro/cyano groups and kinase hinge regions. The bromophenyl moiety may occupy hydrophobic pockets, improving binding affinity .

Contradiction Analysis

  • Synthetic Yields : Reported yields for bromination vary (e.g., 83% in vs. 70–75% in other protocols). This discrepancy may arise from differences in NBS purity, reaction time, or workup methods .
  • Biological Activity : While highlights kinase inhibition, notes antimicrobial potential in structurally similar compounds. These differences suggest substituent-specific effects, requiring targeted assays for validation.

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